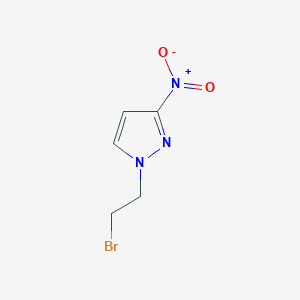
1-(2-bromoethyl)-3-nitro-1H-pyrazole
概要
説明
1-(2-Bromoethyl)-3-nitro-1H-pyrazole is a heterocyclic organic compound that features a pyrazole ring substituted with a bromoethyl group and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromoethyl)-3-nitro-1H-pyrazole typically involves the reaction of 3-nitro-1H-pyrazole with 2-bromoethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-bromoethanol is replaced by the pyrazole nitrogen. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
1-(2-Bromoethyl)-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride can be used.
Oxidation: Specific oxidizing agents and conditions are less commonly reported for this compound.
Major Products Formed
Nucleophilic substitution: New derivatives with different functional groups replacing the bromoethyl group.
Reduction: The corresponding amino derivative of the pyrazole.
Oxidation: Potentially oxidized forms of the pyrazole ring or the nitro group.
科学的研究の応用
1-(2-Bromoethyl)-3-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can serve as a probe or a precursor for the synthesis of molecules used in biological studies.
作用機序
The mechanism of action of 1-(2-bromoethyl)-3-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an alkylating agent, modifying nucleophilic sites in biomolecules, while the nitro group can participate in redox reactions.
類似化合物との比較
Similar Compounds
1-(2-Bromoethyl)-1H-pyrazole: Lacks the nitro group, which may result in different reactivity and applications.
3-Nitro-1H-pyrazole: Lacks the bromoethyl group, affecting its potential for further functionalization.
1-(2-Alkoxyethyl)-3-nitro-1H-pyrazole: Similar structure but with an alkoxy group instead of a bromoethyl group, leading to different chemical properties and reactivity.
Uniqueness
1-(2-Bromoethyl)-3-nitro-1H-pyrazole is unique due to the presence of both the bromoethyl and nitro groups, which provide a combination of reactivity and potential for diverse applications in various fields of research.
特性
IUPAC Name |
1-(2-bromoethyl)-3-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c6-2-4-8-3-1-5(7-8)9(10)11/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKHRTPFEHTJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid](/img/structure/B1531128.png)
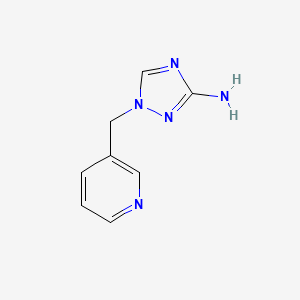
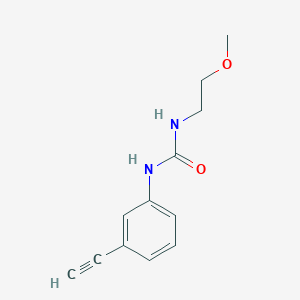



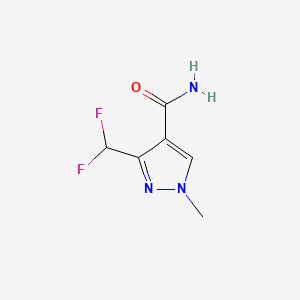
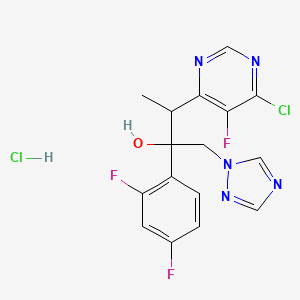
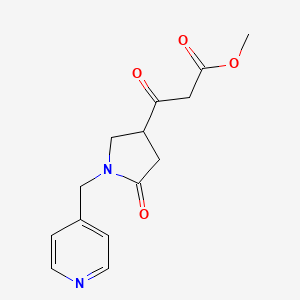
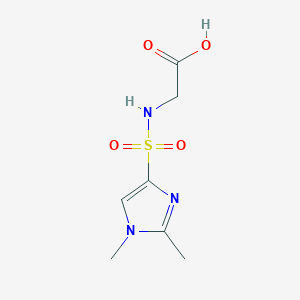
![1-[2-(pyridin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1531140.png)
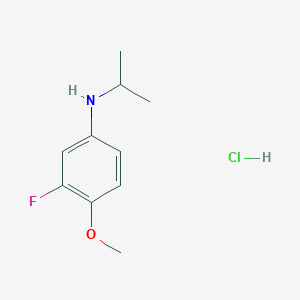
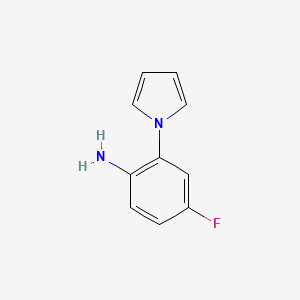
![2,2,2-trifluoroethyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B1531145.png)
